Nav1.8-IN-2
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Overview
Description
Nav1.8-IN-2 is a small-molecule inhibitor targeting the voltage-gated sodium channel subtype Nav1.8. This channel is primarily expressed in the peripheral nervous system, particularly in nociceptive neurons, and plays a crucial role in the transmission of pain signals. This compound has garnered significant interest due to its potential as a non-opioid analgesic for the treatment of various pain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.8-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
Nav1.8-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Nav1.8-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of sodium channel inhibitors.
Biology: Employed in research to understand the role of Nav1.8 in pain signaling and neuronal excitability.
Medicine: Investigated as a potential therapeutic agent for the treatment of chronic pain conditions, including neuropathic pain and inflammatory pain.
Industry: Utilized in the development of new analgesic drugs and as a reference compound in pharmacological assays .
Mechanism of Action
Nav1.8-IN-2 exerts its effects by selectively inhibiting the Nav1.8 sodium channel. This inhibition prevents the influx of sodium ions into nociceptive neurons, thereby reducing their excitability and the transmission of pain signals. The molecular targets of this compound include the pore-forming alpha subunit of the Nav1.8 channel, and the pathways involved in its action are primarily related to the modulation of neuronal membrane potentials .
Comparison with Similar Compounds
Similar Compounds
VX-548: Another selective Nav1.8 inhibitor currently in clinical trials for pain management.
PF-04531083: A compound structurally similar to PF-01247324, investigated for its analgesic properties
Uniqueness
Nav1.8-IN-2 is unique due to its high selectivity for the Nav1.8 sodium channel, which minimizes off-target effects and reduces the risk of side effects commonly associated with non-selective sodium channel inhibitors. This selectivity makes this compound a promising candidate for the development of safer and more effective pain therapeutics .
Properties
Molecular Formula |
C18H13Cl2F3N2O3 |
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Molecular Weight |
433.2 g/mol |
IUPAC Name |
(5S)-N-[(S)-(4-chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-oxo-1,3-oxazolidine-5-carboxamide |
InChI |
InChI=1S/C18H13Cl2F3N2O3/c19-11-4-1-9(2-5-11)15(25-16(26)14-8-24-17(27)28-14)10-3-6-13(20)12(7-10)18(21,22)23/h1-7,14-15H,8H2,(H,24,27)(H,25,26)/t14-,15-/m0/s1 |
InChI Key |
AHMFIVOVWPKBNX-GJZGRUSLSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1)C(=O)N[C@@H](C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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